molecular formula C11H7N B1611226 6-Ethynylquinoline CAS No. 78593-41-6

6-Ethynylquinoline

Cat. No.: B1611226
CAS No.: 78593-41-6
M. Wt: 153.18 g/mol
InChI Key: JAZYPFZGQWBPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynylquinoline is a useful research compound. Its molecular formula is C11H7N and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

6-Ethynylquinoline derivatives have shown notable antibacterial activities. Studies have identified specific derivatives, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, which exhibit significant activities against Gram-positive and Gram-negative bacteria, surpassing the efficacy of certain established antibacterial agents like oxolinic acid (Koga et al., 1980).

Antioxidant Properties

Ethoxyquin, a derivative of this compound, is extensively utilized as an antioxidant in animal feed to protect against lipid peroxidation. This compound has been studied for its safety and potential adverse effects, highlighting its importance in the feed industry (Blaszczyk et al., 2013).

Malaria Treatment

The 8-aminoquinolines, a class related to this compound, have been pivotal in the treatment of latent malaria. These compounds, including primaquine and tafenoquine, have contributed to revolutionary discoveries in malaria treatment, despite concerns over hemolytic toxicity in certain populations (Baird, 2019).

Mitochondrial Respiratory Chain Effects

Research has demonstrated that ethoxyquin can inhibit electron transport in the mitochondrial respiratory chain. This finding is significant in understanding the biochemical impacts of this compound derivatives in biological systems (Reyes et al., 1995).

Neuroprotection

This compound derivatives have been investigated for their neuroprotective properties. Compounds like S 33113, based on ethoxyquin, have shown potential in preventing neurodegeneration in various models, indicating their therapeutic value in cerebral pathologies (Lockhart et al., 2001).

Cytotoxicity and Genotoxicity Studies

Studies on ethoxyquin have also explored its potential cytotoxic and genotoxic effects, particularly regarding its use as an antioxidant in animal feed and its possible impact on human health through the food chain (Blaszczyk & Skolimowski, 2015).

Properties

IUPAC Name

6-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZYPFZGQWBPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506582
Record name 6-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78593-41-6
Record name 6-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynylquinoline
Reactant of Route 2
Reactant of Route 2
6-Ethynylquinoline
Reactant of Route 3
Reactant of Route 3
6-Ethynylquinoline
Reactant of Route 4
Reactant of Route 4
6-Ethynylquinoline
Reactant of Route 5
Reactant of Route 5
6-Ethynylquinoline
Reactant of Route 6
Reactant of Route 6
6-Ethynylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.